molecular formula C13H15ClN2O2 B2493415 1-(2-Chloropropanoylamino)-N-phenylcyclopropane-1-carboxamide CAS No. 2411290-80-5

1-(2-Chloropropanoylamino)-N-phenylcyclopropane-1-carboxamide

Cat. No. B2493415
CAS RN: 2411290-80-5
M. Wt: 266.73
InChI Key: YRPYLGQZTVTVIF-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropropanoylamino)-N-phenylcyclopropane-1-carboxamide” is a complex organic molecule. It contains a cyclopropane ring, a phenyl group (a benzene ring minus a hydrogen), an amide group (a carbonyl group attached to a nitrogen), and a 2-chloropropanoyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyclopropane ring provides a three-membered ring structure, the phenyl group contributes a six-membered aromatic ring, and the amide and 2-chloropropanoyl groups add additional complexity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on how it interacts with biological systems. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction .

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug, future research could focus on improving its efficacy or reducing side effects. If it’s a reagent, future research could focus on finding new reactions it can participate in or improving its synthesis .

properties

IUPAC Name

1-(2-chloropropanoylamino)-N-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)11(17)16-13(7-8-13)12(18)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYLGQZTVTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC1)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloropropanamido)-N-phenylcyclopropane-1-carboxamide

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